molecular formula C28H54O4 B075474 Diethyl tetracosanedioate CAS No. 1472-91-9

Diethyl tetracosanedioate

Cat. No.: B075474
CAS No.: 1472-91-9
M. Wt: 454.7 g/mol
InChI Key: ZNSGLFCJWJXJRB-UHFFFAOYSA-N
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Description

Diethyl tetracosanedioate: is an organic compound with the molecular formula C28H54O4 . It is a diester derived from tetracosanedioic acid, where both carboxyl groups are esterified with ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl tetracosanedioate can be synthesized through the esterification of tetracosanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where tetracosanedioic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Diethyl tetracosanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to tetracosanedioic acid and ethanol.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products:

    Hydrolysis: Tetracosanedioic acid and ethanol.

    Reduction: Tetracosanediol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl tetracosanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which diethyl tetracosanedioate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester groups can undergo hydrolysis, releasing tetracosanedioic acid, which may have its own biological activities.

Comparison with Similar Compounds

    Diethyl tetradecanedioate: A shorter-chain analog with similar chemical properties but different physical properties due to the shorter carbon chain.

    Dimethyl tetracosanedioate: A similar compound where the ester groups are methyl instead of ethyl, affecting its reactivity and solubility.

Uniqueness: Diethyl tetracosanedioate is unique due to its long carbon chain, which imparts specific physical and chemical properties. This makes it suitable for applications requiring long-chain esters, such as in the production of specialty chemicals and materials.

Properties

IUPAC Name

diethyl tetracosanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54O4/c1-3-31-27(29)25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28(30)32-4-2/h3-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSGLFCJWJXJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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